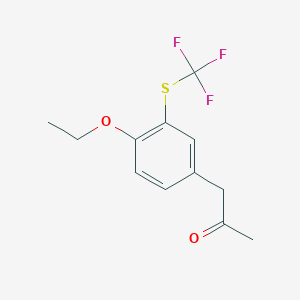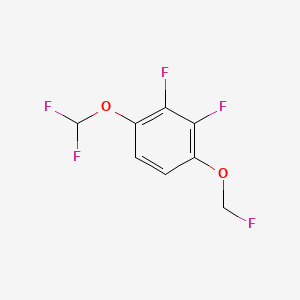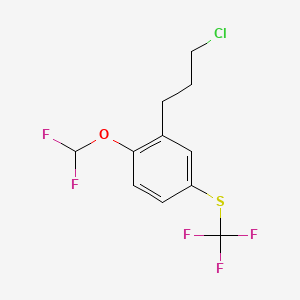
1,5-Dichloro-2-fluoro-3-(fluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dichloro-2-fluoro-3-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H4Cl2F2O It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and fluoromethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-2-fluoro-3-(fluoromethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has appropriate substituents.
Halogenation: Chlorine and fluorine atoms are introduced into the benzene ring through halogenation reactions. This can be achieved using reagents like chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Halogenation: Large quantities of benzene derivatives are subjected to halogenation using industrial-scale reactors.
Purification: The crude product is purified using techniques like distillation and recrystallization to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dichloro-2-fluoro-3-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Nucleophiles: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for nucleophilic substitution.
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products
The major products formed from these reactions include substituted benzene derivatives, quinones, and hydro derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,5-Dichloro-2-fluoro-3-(fluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,5-Dichloro-2-fluoro-3-(fluoromethoxy)benzene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, affecting their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Dichloro-2-difluoromethoxy-3-fluorobenzene: Similar structure but with an additional fluorine atom.
1,5-Dichloro-3-fluoro-2-(fluoromethoxy)benzene: Similar structure but with different positioning of substituents.
1,5-Dichloro-2-difluoromethoxy-3-(fluoromethoxy)benzene: Similar structure but with an additional fluoromethoxy group.
Uniqueness
1,5-Dichloro-2-fluoro-3-(fluoromethoxy)benzene is unique due to its specific arrangement of chlorine, fluorine, and fluoromethoxy groups, which impart distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C7H4Cl2F2O |
|---|---|
Molekulargewicht |
213.01 g/mol |
IUPAC-Name |
1,5-dichloro-2-fluoro-3-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H4Cl2F2O/c8-4-1-5(9)7(11)6(2-4)12-3-10/h1-2H,3H2 |
InChI-Schlüssel |
KQCFTIGFRORNQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1OCF)F)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


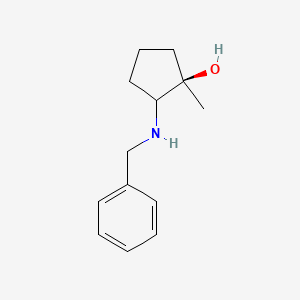
![2-[(Diethoxyphosphoryl)methyl]-3-ethoxy-3-oxopropanoate](/img/structure/B14066686.png)
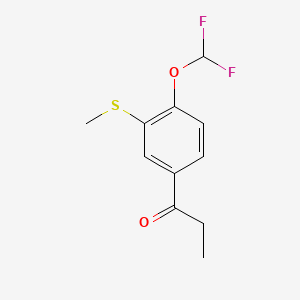
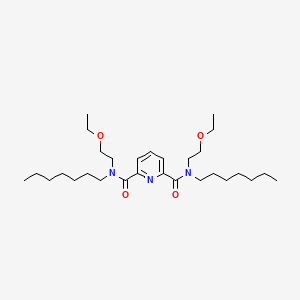
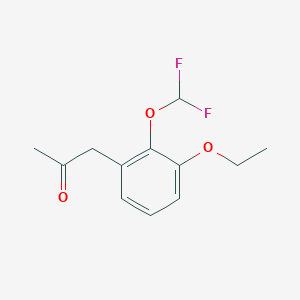


![Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B14066723.png)


